Diethyl 4-(4-fluorophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as ethyl, fluorophenyl, and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalysts: Acidic catalysts like acetic acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction can lead to the formation of tetrahydropyridine compounds.
Scientific Research Applications
3,5-DIETHYL 4-(4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a calcium channel blocker.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: Similar to amlodipine, used for treating hypertension.
Uniqueness
3,5-DIETHYL 4-(4-FLUOROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. The presence of the fluorophenyl and methoxyphenyl groups can influence its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C25H26FNO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
diethyl 4-(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO5/c1-4-31-24(28)21-15-27(14-17-6-12-20(30-3)13-7-17)16-22(25(29)32-5-2)23(21)18-8-10-19(26)11-9-18/h6-13,15-16,23H,4-5,14H2,1-3H3 |
InChI Key |
BIBDTWWJDQXXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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